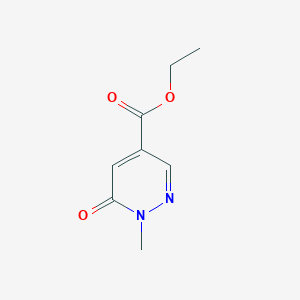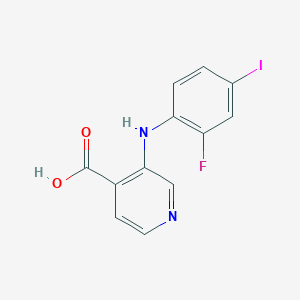![molecular formula C16H26ClNO B1397490 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220028-74-9](/img/structure/B1397490.png)
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1051919-37-9 . Its molecular formula is C14H21NO•HCl , and it has a molecular weight of 255.78 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
1. Anti-Acetylcholinesterase Activity
Piperidine derivatives, including 4-[2-(2-Isopropylphenoxy)ethyl]piperidine, have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in the treatment of conditions like Alzheimer's disease and other forms of dementia (Sugimoto et al., 1990). These compounds showed selective affinity towards AChE over BuChE (butyrylcholinesterase), with some variants exhibiting up to 18,000 times greater affinity for AChE.
2. Antimicrobial Properties
Certain piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the study of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate activities against various bacterial strains, including E. coli and methicillin-resistant Staphylococcus aureus (Ovonramwen et al., 2019). This suggests potential application in developing new antimicrobial agents.
3. Synthesis and Structural Studies
Piperidine derivatives have been the subject of numerous synthesis and structural studies. For instance, the synthesis of piperidine-4-carboxylic acid and its conversion into various derivatives, including methanone hydrochloride, has been reported (Zheng Rui, 2010). These studies contribute to the understanding of the chemical properties and potential applications of piperidine compounds in various fields.
4. Cytotoxic and Anticancer Activities
Piperidine derivatives have shown promise in the field of oncology. For example, certain 4-piperidinol hydrochlorides exhibited significant cytotoxicity toward murine and human tumor cells (Dimmock et al., 1998). This suggests their potential use as novel classes of cytotoxic and anticancer agents.
5. Antihypertensive Potential
Some piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, showing significant hypotension effects in animal models (Takai et al., 1986). This highlights the potential application of piperidine derivatives in the treatment of hypertension.
Eigenschaften
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONWJTGKKAIUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)

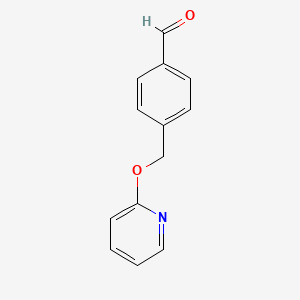
![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)
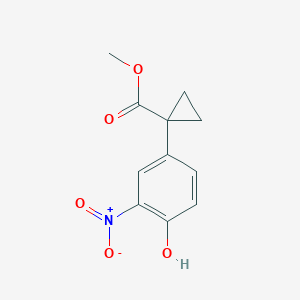

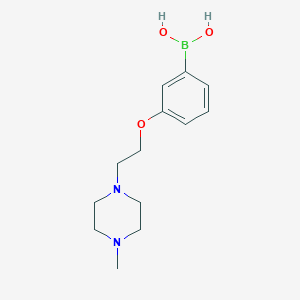

![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
